molecular formula C18H13N4NaO5S B1629861 sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate CAS No. 5850-13-5

sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate

Cat. No.: B1629861
CAS No.: 5850-13-5
M. Wt: 420.4 g/mol
InChI Key: BCXMKWXGJZAYQV-XRVIOUBDSA-M
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Description

sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a complex diazenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1) typically involves a multi-step process:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.

    Sulfonation: The azo compound undergoes sulfonation using concentrated sulfuric acid to introduce the sulfonic acid group.

    Neutralization: The sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Thionyl chloride or phosphorus pentachloride for forming sulfonyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Sulfonamides and sulfonyl chlorides.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Used as a dye intermediate due to its vibrant color and stability.

    Analytical Chemistry: Employed in colorimetric assays for detecting various analytes.

Biology

    Biological Staining: Used in histology and cytology for staining tissues and cells.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

Industry

    Textile Industry: Used in the dyeing of fabrics.

    Paper Industry: Employed in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and binding to various substrates. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Sulfanilic acid
  • p-Toluenesulfonic acid

Uniqueness

sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is unique due to its complex structure, which combines the properties of azo compounds and sulfonic acids. This combination imparts distinct chemical reactivity and applications, particularly in the dye and pigment industries.

Properties

CAS No.

5850-13-5

Molecular Formula

C18H13N4NaO5S

Molecular Weight

420.4 g/mol

IUPAC Name

sodium;4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate

InChI

InChI=1S/C18H14N4O5S.Na/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27;/h1-11,19-20H,(H,25,26,27);/q;+1/p-1/b21-15+,22-17-;

InChI Key

BCXMKWXGJZAYQV-XRVIOUBDSA-M

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O.[Na+]

SMILES

C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+]

5850-13-5

Pictograms

Irritant

Origin of Product

United States

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